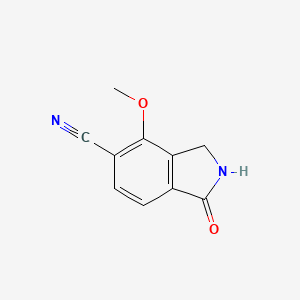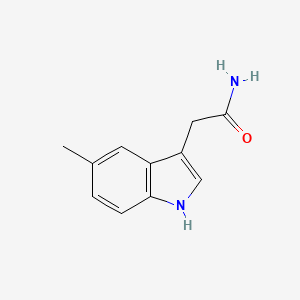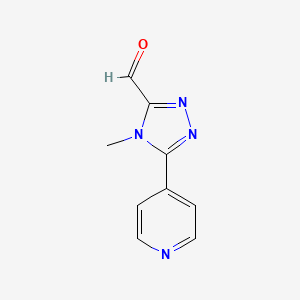![molecular formula C10H12N4 B11906724 (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry might be utilized to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated imidazopyridine derivatives.
Scientific Research Applications
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Imidazopyridine: A core structure similar to ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine but without the pyrrolidine ring.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its combination of the pyrrolidine and imidazopyridine moieties, which allows for diverse biological interactions and potential therapeutic applications. Its structural complexity and stereochemistry contribute to its distinct biological profile compared to simpler heterocycles .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
WQILXFBGCXWLKS-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















